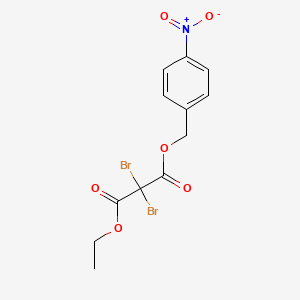
Ethyl (4-nitrophenyl)methyl dibromopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-nitrophenyl)methyl dibromopropanedioate is an organic compound that features a nitrophenyl group attached to a dibromopropanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-nitrophenyl)methyl dibromopropanedioate typically involves the reaction of ethyl (4-nitrophenyl)methyl malonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the malonate group. The process involves:
- Dissolving ethyl (4-nitrophenyl)methyl malonate in an appropriate solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture until the bromination is complete.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems to control the addition of bromine and maintain reaction conditions.
- Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-nitrophenyl)methyl dibromopropanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxide substitution, or primary amines for amine substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl (4-aminophenyl)methyl dibromopropanedioate.
Substitution: Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate or ethyl (4-nitrophenyl)methyl diaminepropanedioate.
Hydrolysis: 4-nitrophenylacetic acid and dibromomalonic acid.
Aplicaciones Científicas De Investigación
Ethyl (4-nitrophenyl)methyl dibromopropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (4-nitrophenyl)methyl dibromopropanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl (4-nitrophenyl)methyl dibromopropanedioate can be compared with similar compounds such as:
Ethyl (4-nitrophenyl)methyl malonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethyl (4-aminophenyl)methyl dibromopropanedioate: Contains an amino group instead of a nitro group, leading to different biological activities.
Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate: Formed by substitution of bromine atoms with hydroxide ions, resulting in different chemical properties.
Propiedades
Número CAS |
143231-45-2 |
|---|---|
Fórmula molecular |
C12H11Br2NO6 |
Peso molecular |
425.03 g/mol |
Nombre IUPAC |
1-O-ethyl 3-O-[(4-nitrophenyl)methyl] 2,2-dibromopropanedioate |
InChI |
InChI=1S/C12H11Br2NO6/c1-2-20-10(16)12(13,14)11(17)21-7-8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3 |
Clave InChI |
CUPDKAHFNOJUCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

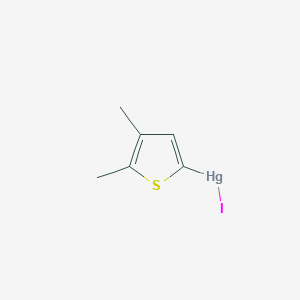

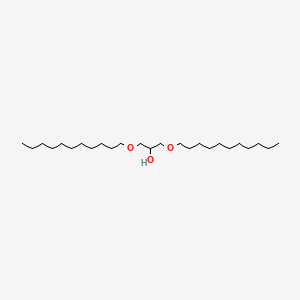
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
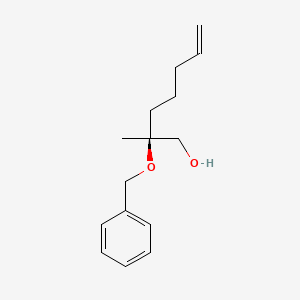
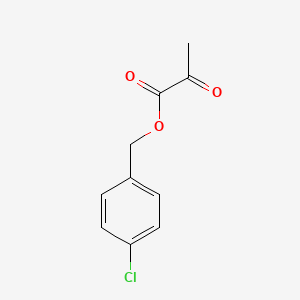
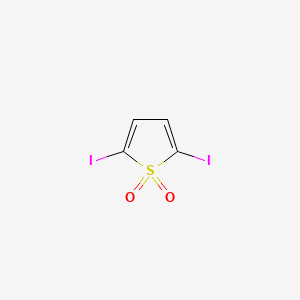
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
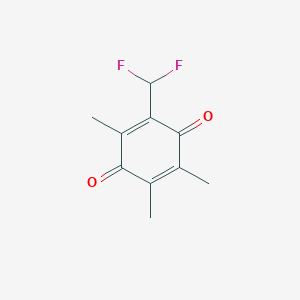
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
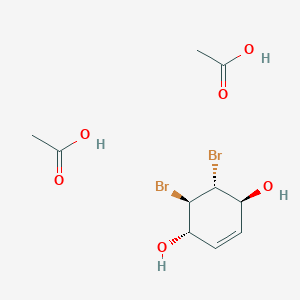
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
